3,5-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups and a pyrrolidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzohydrazide with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, polymers, and other industrially relevant materials
Mechanism of Action
The mechanism by which 3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl): Shares similar methoxy groups but differs in overall structure and applications.
5-[4-(Methoxyphenyl)]-1,3-cyclohexanedione: Another compound with methoxy groups, used in different chemical contexts.
Uniqueness
What sets 3,5-DIMETHOXY-N’~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]BENZOHYDRAZIDE apart is its unique combination of functional groups and the pyrrolidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H21N3O6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C20H21N3O6/c1-27-14-6-4-13(5-7-14)23-18(24)11-17(20(23)26)21-22-19(25)12-8-15(28-2)10-16(9-12)29-3/h4-10,17,21H,11H2,1-3H3,(H,22,25) |
InChI Key |
JBLMSMDLKCPBDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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